molecular formula C15H11ClN4OS B2378171 N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide CAS No. 2060361-25-1

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

Cat. No. B2378171
CAS RN: 2060361-25-1
M. Wt: 330.79
InChI Key: JUOFXFPEOJWROB-UHFFFAOYSA-N
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Description

“N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves a series of multistep reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Ultrasonic irradiation methods have been used to effectively shorten reaction time and increase yield .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the structure of human galactokinase 1 bound with a similar compound has been analyzed .

Scientific Research Applications

Antibacterial Activity

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide and its derivatives have been studied for their potential antibacterial properties. For instance, Desai et al. (2008) investigated various thiazolidine and azetidine derivatives for their efficacy against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These compounds showed moderate to good antibacterial activity, highlighting their potential in antibacterial applications (Desai, Shah, Bhavsar, & Saxena, 2008).

Antitumor Activity

Several studies have focused on the antitumor potential of thiazolopyrimidine derivatives. El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their activity against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate antitumor activity, suggesting the compound's relevance in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Spectroscopic and Quantum Studies

The spectroscopic properties and quantum mechanical studies of various benzothiazolinone acetamide analogs, including this compound derivatives, have been explored. Mary et al. (2020) conducted vibrational spectra, electronic properties, and photochemical and thermochemical modeling studies. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, with good light harvesting efficiency (Mary et al., 2020).

α-Glucosidase Inhibitory Activity

Koppireddi et al. (2014) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for α-glucosidase inhibitory activity. Some compounds, including N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide, showed very good inhibition, highlighting their potential in diabetes treatment research (Koppireddi et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound

Mode of Action

The exact mode of action of This compound It’s known that similar compounds interact with their targets, leading to various biological activities . More detailed studies are required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown promising antimicrobial and antiproliferative activities . This suggests that this compound could have similar effects, but more research is needed to confirm this.

Future Directions

Future research could focus on the synthesis and characterization of “N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” and similar compounds, as well as their potential applications in treating microbial infections and cancer . Further studies could also explore their mechanism of action and potential safety and hazards .

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c1-9(21)19-15-17-7-6-12(20-15)13-8-18-14(22-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOFXFPEOJWROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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